REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([C:9]([OH:11])=O)=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.Cl.[CH3:13][NH:14][O:15][CH3:16].N1C=CC=CC=1.Cl.C(N=C=NCCCN(C)C)C.[Cl-].[NH4+]>C(Cl)Cl>[Br:1][C:2]1[C:3]([C:9]([N:14]([O:15][CH3:16])[CH3:13])=[O:11])=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1 |f:1.2,4.5,6.7|
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Name
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|
Quantity
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4.516 g
|
Type
|
reactant
|
Smiles
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BrC=1C(=NC(=CC1)Cl)C(=O)O
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
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Quantity
|
3.73 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
4.63 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4.39 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)N=C=NCCCN(C)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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the product was extracted with MTBE/EtOAc (4:1) (repeated 4 times)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The product was carried out without purification in the next step
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
BrC=1C(=NC(=CC1)Cl)C(=O)N(C)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |